molecular formula C11H15NO B8537016 8-Oxospiro[4.5]decane-7-carbonitrile

8-Oxospiro[4.5]decane-7-carbonitrile

Cat. No.: B8537016
M. Wt: 177.24 g/mol
InChI Key: LAKUGCUBNTXOBP-UHFFFAOYSA-N
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Description

8-Oxospiro[4.5]decane-7-carbonitrile is a spirocyclic compound featuring a cyclohexane ring fused to a dioxolane ring system, with a ketone (oxo) group at position 8 and a cyano group at position 6. This structure confers unique reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The compound’s spirocyclic framework enhances conformational rigidity, which is advantageous for chiral resolution and catalysis .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

8-oxospiro[4.5]decane-9-carbonitrile

InChI

InChI=1S/C11H15NO/c12-8-9-7-11(4-1-2-5-11)6-3-10(9)13/h9H,1-7H2

InChI Key

LAKUGCUBNTXOBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(=O)C(C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dioxaspiro[4.5]decane-7-carbonitrile

  • Structure : Similar spirocyclic backbone but lacks the oxo group at position 7.
  • Synthesis : Prepared via crystallization-induced diastereomer transformation using ketals with chiral 1,2-diphenylethane-1,2-diol, yielding enantiomerically pure derivatives .
  • Key Differences :
    • The absence of the oxo group reduces electrophilic reactivity at position 8, limiting its utility in ketone-specific reactions.
    • Higher thermal stability due to the absence of a reactive ketone moiety .

8-(1-Phenyl-ethyl)-1,4-dioxa-8-aza-spiro[4.5]decane-7-carbonitrile

  • Structure : Incorporates an aza group (N) at position 8 and a phenyl-ethyl substituent.
  • Properties :
    • Exhibits stereoisomerism: (+)-136-A ([α]D²² +78.0 in CHCl₃) and (+)-136-B ([α]D²² +88.5 in CHCl₃) differ in configuration at C7 and C1’ .
    • Melting points vary significantly: 130°C for (+)-136-A vs. 114°C for (+)-136-B, reflecting crystal packing differences .
  • Applications : Used in stereoselective alkaloid synthesis due to its chiral nitrogen center .

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Structure : Features a cyclopropylmethyl substituent at position 8.
  • Physicochemical Data: Molecular Formula: C₁₃H₁₉NO₂; XLogP3 = 1.9 (indicative of moderate lipophilicity) . Synthetic Accessibility: SMILES string (N#CC1(CCC2(CC1)OCCO2)CC1CC1) highlights the spirocyclic core and cyano group .

Benzothiazol-Substituted Spiro Compounds

  • Structure: Derivatives like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione incorporate benzothiazole and hydroxyl-phenyl groups .
  • Key Features :
    • Extended conjugation from benzothiazole enhances UV-Vis absorption, useful in photochemical studies .
    • Reactivity with pyrrolidine yields amide derivatives, demonstrating versatility in heterocyclic synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) [α]D²² (CHCl₃) Application Reference
8-Oxospiro[4.5]decane-7-carbonitrile C₁₀H₁₃NO₂ Oxo (C8), Cyano (C7) N/A N/A Chiral intermediates
1,4-Dioxaspiro[4.5]decane-7-carbonitrile C₉H₁₁NO₂ Cyano (C7) N/A N/A Thermal-stable intermediates
(+)-136-A (8-(1-PhEt)-dioxa-aza-spiro) C₁₆H₂₀N₂O₂ PhEt (C8), Aza (N), Cyano 130 +78.0 Alkaloid synthesis
8-(Cyclopropylmethyl)-dioxaspiro-carbonitrile C₁₃H₁₉NO₂ Cyclopropylmethyl (C8) N/A N/A Lipophilic intermediates

Key Research Findings

  • Stereochemical Impact : The presence of chiral centers (e.g., in 8-aza derivatives) significantly alters optical activity and crystallization behavior, critical for enantioselective synthesis .
  • Functional Group Reactivity: The oxo group in this compound enables ketone-specific reactions (e.g., nucleophilic additions), unlike cyano-only analogs .
  • Safety Profiles: Compounds like 8-Aminospiro[4.5]decane hydrochloride lack comprehensive toxicity data, highlighting the need for caution compared to well-studied derivatives .

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